Home > Products > Screening Compounds P92673 > Lonodelestat (TFA)
Lonodelestat (TFA) -

Lonodelestat (TFA)

Catalog Number: EVT-10987027
CAS Number:
Molecular Formula: C73H112F3N15O21
Molecular Weight: 1592.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lonodelestat, also known as POL6014, is a novel compound primarily investigated for its potential therapeutic applications in cystic fibrosis and other inflammatory diseases. It is classified as a human neutrophil elastase inhibitor, which plays a crucial role in modulating inflammatory responses and tissue remodeling. The compound is synthesized as a trifluoroacetate salt, referred to as Lonodelestat TFA, enhancing its solubility and stability.

Source and Classification

Lonodelestat is derived from peptide-based structures designed to inhibit human neutrophil elastase, an enzyme implicated in the pathogenesis of various inflammatory conditions, including cystic fibrosis. Its classification falls under small molecule inhibitors targeting serine proteases, specifically those involved in the inflammatory cascade.

Synthesis Analysis

Methods

The synthesis of Lonodelestat involves several key steps typically associated with peptide synthesis and modification techniques. The compound is synthesized using solid-phase peptide synthesis, which allows for the precise control of amino acid sequences and modifications.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of protected amino acids to a resin-bound growing peptide chain.
  2. Deprotection Steps: Each amino acid is added in a protected form, requiring deprotection after coupling to ensure that the reactive groups are available for subsequent reactions.
  3. Purification: Following synthesis, high-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of Lonodelestat features a cyclic peptide backbone with specific modifications that enhance its binding affinity for human neutrophil elastase. The trifluoroacetate salt form improves its pharmacokinetic properties.

Data

  • Molecular Formula: C₁₈H₂₃F₃N₄O₄S
  • Molecular Weight: Approximately 413.46 g/mol
  • Structural Characteristics: The compound exhibits characteristics typical of peptide inhibitors, including hydrogen bond donors and acceptors that facilitate binding to the target enzyme.
Chemical Reactions Analysis

Reactions

Lonodelestat primarily engages in reversible binding interactions with human neutrophil elastase. This interaction inhibits the enzymatic activity responsible for degrading extracellular matrix components during inflammation.

Technical Details

  1. Enzyme Inhibition: The binding mechanism involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Kinetics: Studies typically evaluate the inhibition constant (Ki) to determine the potency of Lonodelestat against human neutrophil elastase.
Mechanism of Action

Process

Lonodelestat acts by selectively inhibiting human neutrophil elastase, thereby reducing the enzyme's activity in inflammatory processes. By preventing elastase from degrading elastin and other extracellular matrix proteins, Lonodelestat contributes to tissue protection and reduced inflammation.

Data

  • Inhibition Profile: Lonodelestat has shown significant efficacy in preclinical models of cystic fibrosis by reducing lung inflammation and improving pulmonary function.
  • Target Engagement: Binding studies demonstrate that Lonodelestat effectively competes with substrate molecules for active sites on human neutrophil elastase.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and water at physiological pH levels when in trifluoroacetate form.

Chemical Properties

  • Stability: Lonodelestat exhibits stability under various pH conditions but should be stored away from light and moisture to maintain integrity.
  • pKa Values: The compound has multiple ionizable groups contributing to its solubility profile and interaction with biological systems.
Applications

Lonodelestat is primarily researched for its potential applications in treating cystic fibrosis by mitigating inflammation associated with lung infections. Its role as a human neutrophil elastase inhibitor positions it as a candidate for therapies aimed at reducing tissue damage during inflammatory responses. Additionally, ongoing studies may explore its utility in other conditions characterized by excessive neutrophil activation and proteolytic activity.

Introduction: Human Neutrophil Elastase (hNE) in Inflammatory Lung Pathophysiology

Human Neutrophil Elastase as a Primary Mediator of Tissue Destruction in Neutrophil-Dominant Diseases

Human neutrophil elastase exhibits broad substrate specificity, enabling degradation of multiple structural components of the pulmonary extracellular matrix. Its primary targets include elastin fibers (critical for lung parenchyma elasticity), type III and IV collagens (key constituents of alveolar basement membranes), and proteoglycans (essential for maintaining tissue hydration and resilience). Beyond structural demolition, human neutrophil elastase proteolytically activates or inactivates numerous signaling molecules, thereby amplifying inflammatory processes. It cleaves complement receptors (C3bi) and immunoglobulins, impairing opsonophagocytosis and bacterial clearance. Furthermore, human neutrophil elastase activates nuclear factor kappa B (NF-κB) in epithelial cells, driving interleukin-8 production and establishing a chemotactic gradient that recruits additional neutrophils to the inflammatory site. This creates a vicious cycle: recruited neutrophils release more human neutrophil elastase, perpetuating tissue damage and inflammation [5] [8].

Table 1: Key Substrates and Pathophysiological Consequences of Human Neutrophil Elastase Activity

Substrate CategorySpecific TargetsPathophysiological Consequences
Extracellular MatrixElastin, Collagen III/IV, ProteoglycansLoss of alveolar integrity, Bronchiectasis, Emphysema
Immune MoleculesComplement C3bi, ImmunoglobulinsImpaired opsonophagocytosis, Reduced bacterial clearance
Epithelial SignalingProtease-activated receptors (PARs)NF-κB activation, Interleukin-8 upregulation
AntiproteasesAlpha-1 antitrypsin, SLPIInactivation of endogenous inhibitory defenses
Mucosal ProteinsMucin-associated proteinsMucus hyperviscosity, Impaired mucociliary clearance

The enzyme’s pathogenicity is further exacerbated by its ability to inactivate endogenous antiprotease defenses, notably alpha-1 antitrypsin and secretory leukocyte protease inhibitor. This inactivation occurs through direct proteolytic cleavage, effectively disabling the lung’s primary molecular defenses against proteolytic injury. Additionally, human neutrophil elastase induces a state of cellular senescence in bronchial epithelial cells, characterized by irreversible cell cycle arrest and a pro-inflammatory secretory phenotype. These senescent cells further contribute to the chronic inflammatory milieu through sustained cytokine release. Collectively, these mechanisms position human neutrophil elastase as a central executor and amplifier of tissue destruction in neutrophilic lung diseases [3] [8].

Pathophysiological Rationale for Human Neutrophil Elastase Inhibition in Cystic Fibrosis

Cystic fibrosis lung disease is characterized by a self-perpetuating cycle of mucus obstruction, chronic bacterial infection, and exuberant neutrophilic inflammation. Within this pathological triad, human neutrophil elastase emerges as a critical mediator of structural lung damage and functional decline. Crucially, elevated human neutrophil elastase activity is detectable in cystic fibrosis airways early in life, often preceding chronic infection and correlating strongly with subsequent development of bronchiectasis. Longitudinal studies demonstrate that persistent human neutrophil elastase activity in cystic fibrosis sputum predicts accelerated decline in forced expiratory volume in one second (FEV1), establishing it as a key biomarker of disease progression [2] [3].

The pathophysiological impact of human neutrophil elastase in cystic fibrosis extends beyond extracellular matrix degradation. It directly contributes to mucus pathology through several mechanisms: human neutrophil elastase cleaves mucin-associated glycoproteins, increasing mucus viscosity and impairing mucociliary clearance; it stimulates goblet cell hyperplasia and metaplasia, exacerbating mucus hypersecretion; and it inactivates critical antimicrobial peptides, compromising innate immune defense against pathogens. This creates an environment conducive to bacterial colonization, particularly by Pseudomonas aeruginosa, which further recruits neutrophils through chemokine release. Additionally, human neutrophil elastase directly impairs neutrophil function by cleaving cell surface receptors (CD14, CD16) involved in bacterial recognition and phagocytosis. This paradoxical impairment of neutrophil bacterial killing capacity despite massive neutrophil infiltration helps explain the persistent infections characteristic of cystic fibrosis airways [2] [3] [5].

Table 2: Human Neutrophil Elastase-Mediated Pathogenic Mechanisms in Cystic Fibrosis

Pathogenic MechanismConsequence in Cystic FibrosisClinical Impact
Early Airway PresencePrecedes bronchiectasisPredicts structural lung damage
Mucus Viscosity IncreaseImpaired mucociliary clearanceChronic mucus plugging, Airflow obstruction
Epithelial Senescence InductionSustained pro-inflammatory cytokine secretionChronic airway inflammation
Antimicrobial Peptide InactivationReduced bacterial killingChronic Pseudomonas aeruginosa infection
Neutrophil Receptor CleavageImpaired phagocytosis and bacterial clearancePersistent airway infection
Epithelial Sodium Channel ActivationEnhanced airway surface liquid absorptionDehydrated mucus, Ciliary dysfunction

Furthermore, human neutrophil elastase interacts pathologically with the dysfunctional cystic fibrosis transmembrane conductance regulator protein. It activates epithelial sodium channels via proteolytic cleavage, exacerbating airway surface liquid dehydration—a fundamental defect in cystic fibrosis. This dehydration further impairs mucociliary clearance, creating a vicious cycle of mucus stasis, infection, and inflammation. The convergence of these mechanisms positions human neutrophil elastase inhibition as a rational therapeutic strategy to interrupt multiple pathological axes in cystic fibrosis, potentially modifying disease progression rather than merely alleviating symptoms [2] [5].

Lonodelestat Discovery Context and Therapeutic Rationale

Lonodelestat (POL6014) was rationally designed as a potent and selective inhibitor of human neutrophil elastase to address the unmet therapeutic need in cystic fibrosis and other neutrophilic pulmonary diseases. This macrocyclic peptide emerged from targeted drug discovery efforts focused on developing compounds with high specificity for human neutrophil elastase to minimize off-target effects. Its molecular structure (chemical formula: C~73~H~112~F~3~N~15~O~21~ for Lonodelestat trifluoroacetate salt; molecular weight: 1592.75 g/mol) confers potent reversible inhibition, with sub-nanomolar binding affinity for both free and membrane-bound human neutrophil elastase. This structural optimization ensures sustained enzymatic inhibition within the protease-rich environment of the cystic fibrosis airway [1] [7] [9].

Lonodelestat exhibits exceptional selectivity for human neutrophil elastase over related serine proteases, including proteinase 3, cathepsin G, and thrombin. This selectivity profile is pharmacologically critical, as off-target inhibition could disrupt essential proteolytic cascades in coagulation or host defense. Preclinical studies demonstrated Lonodelestat’s efficacy in models of acute lung injury, where intranasal administration (0.1-10 mg/kg) dose-dependently reduced inflammatory cell influx—decreasing neutrophils by 65%, epithelial cells by 68%, macrophages by 33%, and lymphocytes by 77% at the optimal 2 mg/kg dose. This broad anti-inflammatory effect underscores its ability to modulate multiple cellular components of the inflammatory response beyond mere enzymatic inhibition [1] [9].

The compound’s pharmacokinetic profile is optimized for inhaled delivery. When administered via aerosol using the PARI electronic flow (eFlow®) nebulizer system, Lonodelestat achieves high local concentrations in the lung epithelium and airway lumen while minimizing systemic exposure. Phase 1 studies confirmed this compartmentalized distribution: single-dose inhalation in healthy volunteers and cystic fibrosis patients produced sputum concentrations sufficient for >90% human neutrophil elastase inhibition, while plasma levels remained low. This favorable distribution enhances the therapeutic index by maximizing efficacy at the site of pathology while reducing systemic adverse effect risks [2].

Table 3: Molecular and Pharmacodynamic Profile of Lonodelestat

PropertyCharacteristicTherapeutic Implication
Molecular Weight1478.73 g/mol (free base); 1592.75 g/mol (TFA)Optimized for airway retention
Target SpecificitySelective inhibition of human neutrophil elastaseMinimized interference with related proteases
Administration RouteInhaled (via PARI electronic flow nebulizer)High lung deposition, Low systemic exposure
MechanismReversible, competitive inhibitionConcentration-dependent activity
Sputum hNE Inhibition (Phase 1)>90% inhibition demonstratedConfirmed target engagement in patients
Anti-inflammatory EffectReduces multiple inflammatory cell typesBroad modification of inflammatory milieu

Lonodelestat’s therapeutic rationale extends beyond protease inhibition to modulation of neutrophil extracellular trap formation—a pathogenic process implicated in severe lung inflammation. Human neutrophil elastase is essential for neutrophil extracellular trap formation, and Lonodelestat’s ability to inhibit this process has prompted investigation in acute respiratory distress syndrome contexts, including COVID-19-related lung injury. However, its primary development remains focused on chronic neutrophilic inflammation in cystic fibrosis, where Phase 1b multiple ascending dose studies demonstrated sustained sputum human neutrophil elastase inhibition and favorable tolerability over four weeks of treatment. This clinical evidence supports its potential as a disease-modifying agent targeting core proteolytic mechanisms in cystic fibrosis pathophysiology [2] [4] [10].

Properties

Product Name

Lonodelestat (TFA)

IUPAC Name

3-[(3R,9S,12S,15S,18S,24S,30S,33S,36S,39S,42S,45S,48S)-12-(4-aminobutyl)-15-(3-amino-3-oxopropyl)-30-[(2S)-butan-2-yl]-39-[(1R)-1-hydroxyethyl]-33-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-36-methyl-45-octyl-2,8,11,14,17,23,29,32,35,38,41,44,47-tridecaoxo-1,7,10,13,16,22,28,31,34,37,40,43,46-tridecazapentacyclo[46.3.0.03,7.018,22.024,28]henpentacontan-42-yl]propanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C73H112F3N15O21

Molecular Weight

1592.8 g/mol

InChI

InChI=1S/C71H111N15O19.C2HF3O2/c1-6-8-9-10-11-12-19-46-60(94)76-48(30-32-56(91)92)63(97)82-58(42(5)88)67(101)74-41(4)59(93)80-50(39-87)64(98)81-57(40(3)7-2)71(105)86-37-18-24-54(86)70(104)84-35-16-22-52(84)66(100)78-47(29-31-55(73)90)62(96)75-45(20-13-14-33-72)61(95)79-49(38-43-25-27-44(89)28-26-43)68(102)85-36-17-23-53(85)69(103)83-34-15-21-51(83)65(99)77-46;3-2(4,5)1(6)7/h25-28,40-42,45-54,57-58,87-89H,6-24,29-39,72H2,1-5H3,(H2,73,90)(H,74,101)(H,75,96)(H,76,94)(H,77,99)(H,78,100)(H,79,95)(H,80,93)(H,81,98)(H,82,97)(H,91,92);(H,6,7)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53+,54-,57-,58-;/m0./s1

InChI Key

ZWRNMBNZWIWEAP-QNJOTTJMSA-N

Canonical SMILES

CCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N1)CC6=CC=C(C=C6)O)CCCCN)CCC(=O)N)C(C)CC)CO)C)C(C)O)CCC(=O)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

CCCCCCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@H]5C(=O)N1)CC6=CC=C(C=C6)O)CCCCN)CCC(=O)N)[C@@H](C)CC)CO)C)[C@@H](C)O)CCC(=O)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.